2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)12(3)16(19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAEFFAPCRPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their biological effects through various mechanisms, including inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
Similar pyrimidine derivatives have been reported to inhibit protein kinases, which play a crucial role in cellular signaling processes.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines. These compounds have been reported to induce apoptosis, alter cell cycle progression, and inhibit cell proliferation.
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of various enzymes, including tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β. These compounds may exert their effects at the molecular level through binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects over time in laboratory settings.
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects at various dosages in animal models.
Metabolic Pathways
It is known that pyrimidine metabolism is a critical process in all living organisms.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine , also referred to as 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine , is a member of the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
Structural Representation
The compound features a pyrazolo[1,5-a]pyrimidine core with a dimethoxyphenyl substituent and trimethyl groups that enhance its lipophilicity and potential bioavailability.
Target Kinases
The primary targets of this compound are the CLK1 (Clock) and DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A) kinases. Inhibition of these kinases plays a crucial role in various cellular processes:
- CLK1 is involved in circadian rhythm regulation.
- DYRK1A is implicated in neurodevelopmental processes and has been associated with Alzheimer's disease.
Mode of Action
The compound inhibits CLK1 and DYRK1A by binding to their active sites, leading to the disruption of their kinase activities. This inhibition can affect several downstream signaling pathways related to cell cycle regulation and apoptosis.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer properties:
- It has been shown to inhibit tubulin polymerization and heat shock protein 90 (Hsp90) activity, both critical for cancer cell proliferation and survival.
- In vitro studies have demonstrated its efficacy against various cancer cell lines.
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. It has been tested in models of inflammation where it reduced pro-inflammatory cytokine production.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This aspect opens avenues for its use in developing new antimicrobial agents.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Anticancer Efficacy Study :
- A study conducted on human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and induced apoptosis.
- The IC50 values indicated potent activity comparable to established chemotherapeutics.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound significantly decreased edema and inflammatory marker levels compared to control groups.
-
Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria with notable inhibitory effects observed.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | High efficacy in inhibiting cancer cell growth | Moderate (e.g., other pyrazolo derivatives) |
| Anti-inflammatory Activity | Significant reduction in inflammation markers | Variable |
| Antimicrobial Activity | Effective against select bacterial strains | Limited |
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Trifluoromethyl Groups : Methyl substituents (e.g., in the target compound) improve metabolic stability but reduce electronegativity compared to trifluoromethyl analogs, which exhibit stronger kinase inhibition (e.g., IC50 = 1.5 nM for Pim1 kinase) .
- 3,4-Dimethoxyphenyl vs.
- Chloro/Ethyl Substitutions : Chloro and ethyl groups at positions 6–7 (e.g., CAS 1464091-54-0) correlate with antimicrobial activity, likely by disrupting microbial membrane integrity .
Insights :
- The target compound’s synthesis likely employs Pd-catalyzed cross-coupling for methyl group introduction, as described for 3,5-disubstituted analogs .
- Trifluoromethylated derivatives require specialized reagents (e.g., CF₃Cu), limiting scalability compared to methyl-group installations .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | logP (Predicted) | Molecular Weight | Solubility (μg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethyl | 3.8 | 353.4 | 12.5 (PBS) | 85–90 |
| 7-Chloro-6-ethyl analog (CAS 1464091-54-0) | 4.2 | 378.8 | 8.2 (PBS) | 92 |
| 5,7-Bis(CF₃) ERβ ligand | 5.1 | 454.3 | <1 (PBS) | 95 |
Q & A
Q. What are the established synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed sequential arylation and alkynylation, followed by nucleophilic aromatic substitution (SNAr). For example, Jismy et al. (2017) demonstrated that Pd catalysis efficiently introduces aryl groups at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core, while SNAr reactions enable substitution at the 2-position using methoxy or methyl groups . Key steps include:
-
Step 1 : Pd-catalyzed coupling of halogenated pyrimidine intermediates with trimethylaluminum or Grignard reagents.
-
Step 2 : Functionalization of the 2-position via SNAr with 3,4-dimethoxyphenylboronic acid derivatives.
-
Optimization : Reaction temperatures (80–120°C) and solvent systems (DMA or DMF) are critical for yield (>70%) and purity .
- Table 1 : Representative Synthetic Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Arylation | Pd(OAc)₂, XPhos | DMA | 120 | 78 | |
| Alkynylation | CuI, TMEDA | DMF | 100 | 65 | |
| SNAr | K₂CO₃, 3,4-dimethoxyphenylboronic acid | DMSO | 80 | 72 |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography . For example:
- NMR : Distinct signals for methyl groups (δ 2.1–2.5 ppm) and methoxy substituents (δ 3.8–4.0 ppm) confirm substitution patterns. Aromatic protons from the dimethoxyphenyl group appear as doublets (δ 6.7–7.2 ppm) .
- HRMS : Exact mass matching the molecular formula (C₁₉H₂₁N₃O₂) with <2 ppm error ensures purity .
- X-ray : Resolves ambiguities in regiochemistry, particularly for methyl group placement on the pyrimidine ring .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) and enzyme inhibition studies (e.g., kinase assays) are standard. Kamal et al. (2013) reported IC₅₀ values <10 µM for pyrazolo[1,5-a]pyrimidines against cancer cells, linked to apoptosis via caspase-3 activation . For kinase inhibition:
- Kinase Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) to screen against CDK2 or EGFR .
- Dose-Response : 10-dose IC₅₀ curves with 3 replicates to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the SNAr step?
- Methodological Answer : Low yields (<50%) in SNAr reactions often stem from poor leaving-group activation or steric hindrance. Strategies include:
-
Leaving Group Tuning : Replace Cl with Br or I at the 2-position to enhance electrophilicity .
-
Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
-
Additives : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (H₂O/DCM) .
Q. What computational methods predict the impact of 3,4-dimethoxyphenyl substitution on bioactivity?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with biological targets. Key parameters:
- HOMO-LUMO Gaps : Lower gaps (e.g., 3.5 eV) correlate with enhanced electron donation to kinase active sites .
- Docking Scores : The 3,4-dimethoxyphenyl group forms hydrogen bonds with EGFR’s Met793 (binding affinity: −9.2 kcal/mol) .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. How are spectral data discrepancies resolved for regioisomeric byproducts?
- Methodological Answer : Regioisomers (e.g., methyl at C5 vs. C7) are distinguished via:
-
NOESY NMR : Correlates spatial proximity of methyl protons to adjacent substituents .
-
LC-MS/MS : Fragmentation patterns differ; C5-methyl derivatives show m/z 178 vs. m/z 192 for C7-methyl .
-
Crystallography : Unambiguous assignment of substituent positions .
- Case Study :
In a 2020 study, a 2,5-dimethyl regioisomer was misassigned via ¹H NMR but corrected via X-ray, highlighting the need for multi-technique validation .
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
